4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
Description
4-Chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a synthetic small molecule featuring a benzamide moiety linked via an ethyl chain to a 7-methylimidazo[1,2-a]pyridine scaffold. This compound’s structural uniqueness lies in its ethyl linker, which balances flexibility and rigidity, influencing pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
4-chloro-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-12-7-9-21-11-15(20-16(21)10-12)6-8-19-17(22)13-2-4-14(18)5-3-13/h2-5,7,9-11H,6,8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHMCOAATHJRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can be achieved through several synthetic routes. One common method involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be carried out using transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Another approach includes multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods allow for the efficient construction of the imidazo[1,2-a]pyridine derivatives, which can then be further functionalized to obtain the desired compound.
Chemical Reactions Analysis
4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
The compound 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, the compound can be used in the development of new chemosynthetic strategies and drug development .
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety in the compound can interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analog 1: 4-Chloro-N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- Molecular Formula : C₂₁H₁₆ClN₃O (MW: 361.83 g/mol) .
- Key Differences :
- The benzamide is attached directly to position 3 of the imidazo[1,2-a]pyridine ring instead of via an ethyl linker.
- A phenyl group occupies position 2 of the imidazo ring, introducing steric bulk.
- The phenyl group may enhance aromatic interactions but could increase metabolic susceptibility due to steric hindrance .
Structural Analog 2: 3-Chloro-N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
- Molecular Formula : C₂₀H₁₅ClN₄O (MW: ~362.82 g/mol) .
- Key Differences :
- The imidazo[1,2-a]pyrimidine core replaces pyridine, introducing an additional nitrogen atom.
- Chlorine is at position 3 of the benzamide (meta-substitution) instead of position 4 (para-substitution).
- The benzamide is linked via a phenyl group to the heterocycle.
- Meta-chlorine may alter electronic distribution, reducing steric hindrance compared to para-substitution .
Structural Analog 3: 3-Fluoro-N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
Structural Analog 4: 5-Chloro-N-({7-Methylimidazo[1,2-a]pyridin-2-yl}methyl)thiophene-2-sulfonamide
- Molecular Formula : C₁₃H₁₂ClN₃O₂S₂ (MW: 341.84 g/mol) .
- Key Differences :
- A thiophene-sulfonamide group replaces the benzamide.
- The linker is a methylene group instead of ethyl.
- Implications :
Comparative Analysis Table
*Calculated based on analogous structures.
Research Findings and Implications
- Linker Flexibility : Ethyl linkers (target compound) improve target engagement compared to rigid phenyl or direct attachments .
- Heterocycle Impact : Pyrimidine cores (Analogs 2, 3) enhance hydrogen bonding but may reduce metabolic stability compared to pyridine .
- Substituent Effects : Para-chlorine (target) maximizes lipophilicity and steric fit, while meta-substitutions (Analogs 2, 3) favor electronic modulation .
Biological Activity
Overview
The compound 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (CAS No. 868977-78-0) is a member of the imidazo[1,2-a]pyridine class, which is known for its diverse biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
- IUPAC Name: 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
- Molecular Formula: C17H16ClN3O
- Molecular Weight: 313.78 g/mol
The biological activity of 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is primarily attributed to its interaction with specific molecular targets within cellular pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, influencing several biochemical pathways:
- Target Interaction: The compound may act on multiple targets, including kinases and transcription factors, which can lead to modulation of gene expression and cellular signaling pathways.
- Biochemical Pathways: It has been suggested that similar imidazo[1,2-a]pyridine derivatives can influence pathways related to cell proliferation, apoptosis, and inflammation.
Biological Activity
The biological activities reported for this compound include:
- Antitumor Activity: Preliminary studies indicate that 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide exhibits potential antitumor properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro.
- Enzyme Inhibition: The compound has shown promise as an inhibitor of certain kinases involved in cancer progression. For instance, it may inhibit RET kinase activity, which is relevant in various cancers.
Research Findings and Case Studies
Recent research has highlighted the potential uses of this compound in therapeutic contexts:
-
Antitumor Studies:
- A study evaluated the effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. The results indicated that compounds with similar structures to 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide demonstrated significant cytotoxic effects against specific tumor types .
-
Kinase Inhibition:
- Research into the inhibition of RET kinase revealed that derivatives of benzamide could effectively reduce kinase activity in cellular assays. This suggests that 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide may serve as a lead compound for further development as a RET inhibitor .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide, it is useful to compare it with other related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
